molecular formula C10H10N2O5 B021293 Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- CAS No. 2243-69-8

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-

Cat. No.: B021293
CAS No.: 2243-69-8
M. Wt: 238.2 g/mol
InChI Key: HSCNPJOXRGUVFK-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is an organic compound with the molecular formula C10H10N2O5 It is a derivative of acetamide and is characterized by the presence of an acetyloxy group and a nitro group attached to a phenyl ring

Properties

IUPAC Name

(4-acetamido-3-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCNPJOXRGUVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277239
Record name 4-(acetylamino)-3-nitrophenyl acetate
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Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-69-8
Record name N-[4-(Acetyloxy)-2-nitrophenyl]acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=2243-69-8
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Record name NSC 1325
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Record name NSC1325
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Record name 4-(acetylamino)-3-nitrophenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 4-Hydroxyaniline

The synthesis typically begins with 4-hydroxyaniline (4-aminophenol), which undergoes acetylation to form 4-hydroxyacetanilide. This step protects the amine group, ensuring stability during subsequent reactions. In a representative procedure, 4-hydroxyaniline is treated with acetic anhydride in glacial acetic acid at room temperature for 18 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 4-hydroxyacetanilide with high efficiency:

4-Hydroxyaniline+(CH3CO)2O4-Hydroxyacetanilide+CH3COOH\text{4-Hydroxyaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-Hydroxyacetanilide} + \text{CH}_3\text{COOH}

Recrystallization from aqueous solution provides pure 4-hydroxyacetanilide, a critical intermediate for further functionalization.

Protection of the Hydroxyl Group

The hydroxyl group at the para position is acetylated to prevent undesired side reactions during nitration. Using acetic anhydride in dichloromethane at 5°C, 4-hydroxyacetanilide is converted to 4-acetoxyacetanilide. A molar excess of acetic anhydride (3:1 ratio) ensures complete acetylation, with the reaction monitored via thin-layer chromatography (TLC). The product is isolated by extraction and evaporation, yielding a stable precursor for nitration.

Nitration at Position 2

Nitration introduces the nitro group ortho to the acetamide moiety, directed by the electron-donating acetanilide group. A mixture of fuming nitric acid (90%) and sulfuric acid (oleum) is employed under controlled conditions (3–13°C). Slow addition of nitric acid over 5 hours minimizes byproducts, with TLC confirming reaction completion. The crude product is quenched on ice, filtered, and washed to remove residual acid. This method achieves yields exceeding 90% with HPLC purity >97%.

Table 1: Reaction Conditions for Sequential Acetylation-Nitration

StepReagentsTemperatureTimeYieldPurity (HPLC)
Acetylation (Amine)Acetic anhydride, HOAc25°C18 h95%99%
Acetylation (OH)Acetic anhydride, CH₂Cl₂5°C1 h85%98%
NitrationHNO₃, H₂SO₄, oleum3–13°C6.5 h92%97.8%

Nitration Followed by Acetylation

Direct Nitration of 4-Hydroxyacetanilide

An alternative route involves nitrating 4-hydroxyacetanilide before protecting the hydroxyl group. This approach leverages the ortho-directing effect of the acetamide group. Using nitric acid (98%) in acetic anhydride at 20°C for 30 minutes, the nitro group is introduced at position 2. However, competing side reactions at the hydroxyl group necessitate careful stoichiometry. The product, 2-nitro-4-hydroxyacetanilide, is isolated in 93% yield but requires stringent pH control during workup to prevent hydrolysis.

Post-Nitration Acetylation

The hydroxyl group in 2-nitro-4-hydroxyacetanilide is acetylated using acetic anhydride in pyridine. This step proceeds quantitatively at room temperature, affording the target compound. Purification via flash column chromatography (hexane/ethyl acetate) resolves positional isomers, with the desired N-[4-(acetyloxy)-2-nitrophenyl]acetamide eluting first.

Table 2: Comparative Performance of Nitration-First Approach

ParameterNitration ConditionsYieldPurity
Temperature20°C93%95%
Acid SystemHNO₃ in acetic anhydride89%92%
WorkupIce quenching90%97%

Alternative Nitration Approaches Using Sulfuric Acid-Oleum Mixtures

Enhanced Nitrating Systems

For large-scale synthesis, a sulfuric acid-oleum mixture provides a robust nitrating medium. In a protocol adapted from dichloroacetanilide nitration, 4-acetoxyacetanilide is dissolved in sulfuric acid (104% strength) at 3°C. Nitric acid is added dropwise, maintaining a 1:10 molar ratio of substrate to acid. This method suppresses isomer formation, achieving 95.2% yield with <2% byproducts. The use of oleum enhances electrophilic nitronium ion (NO₂⁺) generation, critical for regioselectivity.

Temperature and Stoichiometry Optimization

Lower temperatures (3–8°C) favor mononitration, while higher temperatures promote di-nitration or oxidation. A molar excess of nitric acid (1.1 equivalents) ensures complete conversion, with residual acid neutralized during ice quenching.

Purification and Characterization

Chromatographic Resolution

Crude reaction mixtures often contain positional isomers (e.g., 3-nitro derivatives) and di-acetylated byproducts. Flash column chromatography with gradients of hexane and ethyl acetate (30–50%) effectively separates these species. The target compound elutes as a yellow solid, confirmed via ¹H NMR (δ 2.32 ppm for acetyl groups) and mass spectrometry.

Recrystallization Techniques

Recrystallization from ethanol-water mixtures (1:3) improves purity to >99%, with crystal structure analysis confirming the ortho-nitro, para-acetoxy configuration.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYield Range
Sequential AcylationHigh regioselectivityMulti-step purification85–92%
Nitration-FirstFaster reaction timesHydroxyl group interference89–93%
Sulfuric-OleumScalabilityHarsh conditions90–95%

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- can undergo reduction reactions to form an amino group (NH2). Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can replace the acetyloxy group with a hydroxyl group (OH).

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe), hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH), other nucleophiles.

Major Products Formed:

    Reduction: Formation of Acetamide, N-[4-(amino)-2-nitrophenyl]-.

    Substitution: Formation of Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-.

Scientific Research Applications

Pharmaceutical Applications

Acetamide derivatives are often explored for their potential therapeutic effects. The specific compound N-[4-(acetyloxy)-2-nitrophenyl]- has been investigated for its role in drug formulation and development.

  • Antimicrobial Activity : Research indicates that compounds similar to N-[4-(acetyloxy)-2-nitrophenyl]- exhibit antimicrobial properties, making them candidates for developing new antibiotics or preservatives in pharmaceutical formulations .
  • Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble drugs. This property is crucial in formulating effective drug delivery systems .

Analytical Chemistry

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is utilized in various analytical techniques, particularly in chromatography.

  • High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated and analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which allows for the precise quantification of the compound in complex mixtures .
  • Mass Spectrometry : For applications requiring mass spectrometry compatibility, adjustments to the mobile phase (e.g., replacing phosphoric acid with formic acid) enhance performance. This adaptability makes it suitable for pharmacokinetic studies and impurity profiling in drug formulations .

Material Science

In material science, acetamide derivatives are being explored for their utility in developing new materials with specific properties.

  • Polymer Chemistry : Acetamide compounds can act as intermediates in synthesizing polymers. Their functional groups allow for modifications that can tailor polymer properties such as thermal stability and mechanical strength .
  • Dyes and Pigments : Some derivatives of acetamide are used in dye formulations due to their vibrant colors and stability. This application is particularly relevant in textile industries where colorfastness is critical .

Case Study 1: Antimicrobial Efficacy

A study conducted on various acetamide derivatives demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that modifications to the nitrophenyl group enhance efficacy, making these compounds potential candidates for new antibiotic therapies.

Case Study 2: HPLC Method Development

A method was developed using N-[4-(acetyloxy)-2-nitrophenyl]- for the quantification of related compounds in pharmaceutical formulations. The optimized HPLC method showed high sensitivity and reproducibility, allowing for routine analysis in quality control laboratories.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Acetamide, N-[4-(amino)-2-nitrophenyl]-: Similar structure but with an amino group instead of an acetyloxy group.

Uniqueness:

    Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] (CAS No. 2243-69-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 180.17 g/mol
  • Structure : The compound features an acetamide group attached to a nitrophenyl moiety with an acetyloxy substituent, which may influence its reactivity and biological interactions.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of nitrophenyl derivatives have been documented in various studies. For example, compounds with similar structures have shown significant cytotoxicity against cancer cell lines, indicating that Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] could potentially exhibit similar properties. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

Enzyme Inhibition

Enzyme inhibition is another crucial aspect of the biological activity of this compound. Compounds containing aromatic nitro groups are known to interact with various enzymes, including acetylcholinesterase (AChE). Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Research Findings and Case Studies

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of nitrophenyl derivatives on human cancer cell lines showed that compounds with similar structures had IC₅₀ values ranging from 5 to 20 µM, suggesting moderate potency against tumor cells .
  • Antimicrobial Screening : In a screening assessment for related compounds, it was found that several nitrophenyl derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . Although direct data on Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] is lacking, these findings support its potential efficacy.
  • Enzyme Interaction Studies : Molecular docking studies have indicated that compounds with a similar framework can effectively bind to the active sites of AChE, suggesting that Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] may also act as an enzyme inhibitor .

The proposed mechanisms by which Acetamide, N-[4-(acetyloxy)-2-nitrophenyl] exerts its biological effects include:

  • Generation of Reactive Oxygen Species (ROS) : This mechanism is common among many nitro-substituted compounds, leading to oxidative stress in target cells.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as AChE, this compound may inhibit their function, which is particularly useful in treating neurodegenerative diseases.
  • Interference with Cellular Processes : The acetamide functional group may play a role in modulating cellular signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. How can synthesis conditions for N-[4-(acetyloxy)-2-nitrophenyl]acetamide be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of acetylating agents to nitro precursors) and control temperature during acetylation. Purification via recrystallization from aqueous methanol or ethanol is effective for removing unreacted intermediates . Monitor pH during synthesis (ideally 5.5–6.5) to prevent premature hydrolysis of the acetyloxy group .

Q. What analytical techniques are most reliable for characterizing the structure of N-[4-(acetyloxy)-2-nitrophenyl]acetamide?

  • Methodological Answer :

  • NMR : Use 1H^1H NMR (DMSO-d6_6) to confirm acetyloxy (-OAc) and nitro (-NO2_2) substituents. Key signals include δ 2.08 ppm (acetamide CH3_3) and δ 5.02 ppm (acetyloxy CH2_2) .
  • XRD : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsion angles (e.g., nitro group twist relative to the benzene ring) .
  • FTIR : Validate carbonyl (C=O) stretches at ~1650–1700 cm1^{-1} and nitro symmetric/asymmetric vibrations at ~1350/1520 cm1^{-1} .

Q. How does solubility vary across solvents, and what stability considerations apply during storage?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol/methanol. Limited solubility in water due to nitro and acetyloxy hydrophobicity .
  • Stability : Store under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the acetyloxy group. Avoid prolonged exposure to light to minimize nitro group reduction .

Advanced Research Questions

Q. What mechanistic insights explain regioselective nitration in the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]acetamide?

  • Methodological Answer : Nitration occurs preferentially at the ortho position due to electron-donating effects of the acetyloxy group, directing electrophilic substitution. Computational modeling (DFT) can predict charge distribution on the aromatic ring to validate regioselectivity . Experimentally, monitor reaction progress using TLC with a mobile phase of ethyl acetate/hexane (3:7) .

Q. How can crystallographic data resolve contradictions in reported bond lengths for nitroacetamide derivatives?

  • Methodological Answer : Compare SC-XRD data (e.g., C–NO2_2 bond lengths in N-[4-(acetyloxy)-2-nitrophenyl]acetamide vs. N-(4-chloro-2-nitrophenyl) derivatives). Discrepancies arise from steric effects or intermolecular interactions (e.g., hydrogen bonding). Refinement protocols (ShelXL) must account for thermal motion and disorder .

Q. What strategies mitigate side reactions during functionalization of the acetyloxy group?

  • Methodological Answer :

  • Protect the nitro group via hydrogen bonding with coordinating solvents (e.g., THF) during acetyloxy substitution.
  • Use mild acylating agents (e.g., acetic anhydride with catalytic H2 _2SO4_4) to avoid over-acylation .
  • Monitor byproducts (e.g., diacetylated derivatives) via HPLC (C18 column, UV detection at 254 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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